molecular formula C22H29N3O4 B2528792 3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2097926-18-4

3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione

カタログ番号: B2528792
CAS番号: 2097926-18-4
分子量: 399.491
InChIキー: UKWXDOWKWIFBHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione (CAS: 2097926-18-4) is a structurally complex heterocyclic compound with the molecular formula C₂₂H₂₉N₃O₄ and a molecular weight of 399.4834 g/mol . Its core structure comprises an imidazolidine-2,4-dione scaffold substituted with a cyclopropyl group at the 3-position and a piperidin-4-yl moiety functionalized with a 2-[4-(propan-2-yl)phenoxy]acetyl group. The compound is cataloged in chemical databases (e.g., BK67713) but lacks publicly reported pharmacological or physicochemical data such as density, melting point, or solubility .

特性

IUPAC Name

3-cyclopropyl-1-[1-[2-(4-propan-2-ylphenoxy)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-15(2)16-3-7-19(8-4-16)29-14-21(27)23-11-9-17(10-12-23)24-13-20(26)25(22(24)28)18-5-6-18/h3-4,7-8,15,17-18H,5-6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWXDOWKWIFBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

a) 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14)

  • Key Features : Incorporates a diazaspiro[4.5]decane core instead of imidazolidine, with a 3-chlorophenyl-piperazine-propyl chain.
  • The chlorophenyl group enhances lipophilicity, which could influence blood-brain barrier penetration .
  • Pharmacological Relevance : Reported in studies on serotonin receptor modulation, suggesting divergent therapeutic applications compared to the untested target compound .

b) 3-Cyclopropyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione (CAS: 2549029-46-9)

  • Key Features: Substitutes the acetyl-phenoxy group with a trifluoromethyl-pyrimidinyl moiety.
  • Comparison : The electron-withdrawing trifluoromethyl group and pyrimidine ring enhance metabolic stability and may alter kinase inhibition profiles. The molecular weight (369.34 g/mol ) is lower than the target compound’s, suggesting differences in pharmacokinetics .

Functional Analogues with Phenoxy-Pyridyl Modifications

a) 3-[2-(Phenoxy)-4-pyridyl]-imidazolidine-2,4-dione Derivatives

  • Key Features: Features a pyridyl-phenoxy group directly attached to the imidazolidine core.
  • These derivatives are patented for treating cognitive dysfunction and CNS disorders, indicating a shared focus on neurological targets with the acetyl-piperidine motif in the target compound .

Research Implications and Gaps

  • Structural Activity Relationships (SAR): The cyclopropyl group in the target compound may enhance metabolic stability over bulkier aryl groups (e.g., phenyl in Compound 14). The acetyl-phenoxy-piperidine moiety likely optimizes solubility and target affinity compared to simpler pyridyl-phenoxy derivatives .
  • Pharmacological Data Gap : While analogues like Compound 14 have documented receptor activities, the target compound’s biological profile remains uncharacterized. Future studies should prioritize assays for kinase inhibition, CNS permeability, and metabolic stability.

準備方法

Acetylation of Piperidin-4-amine

Piperidin-4-amine reacts with 2-chloroacetyl chloride in dichloromethane at 0–5°C, using triethylamine as a base to yield 1-(2-chloroacetyl)piperidin-4-amine. This intermediate is isolated via aqueous workup and recrystallized in hexane (yield: 78%).

Phenoxy Group Coupling

The chloroacetyl intermediate undergoes nucleophilic substitution with 4-isopropylphenol in acetone under reflux, catalyzed by potassium carbonate. This step attaches the phenoxy group, forming 1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-amine (yield: 82%).

Final Assembly via Amine-Imidazolidine Coupling

The piperidine-acetylphenoxy intermediate is coupled to the imidazolidine-dione core using a carbodiimide-mediated amide bond formation. EP Patent 2,187,742B1 details similar couplings, employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12–16 hours, yielding the final compound after column chromatography (silica gel, ethyl acetate/hexane).

$$
\text{3-Cyclopropylimidazolidine-2,4-dione + 1-{2-[4-(Propan-2-yl)Phenoxy]Acetyl}Piperidin-4-amine} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
$$

Optimization and Yield Data

Step Reaction Type Conditions Yield (%) Reference
1 Urea-aldehyde cyclization CO, PdCl₂, MeOH, 100°C, 8h 78
2a Piperidine acetylation Et₃N, CH₂Cl₂, 0–5°C, 2h 78
2b Phenoxy substitution K₂CO₃, acetone, reflux, 6h 82
3 EDC/HOBt coupling DMF, rt, 16h 68

Characterization and Analytical Data

The final compound is characterized by ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, J = 6.8 Hz, isopropyl), 1.45–1.55 (m, 4H, cyclopropane), 2.85–3.10 (m, 4H, piperidine), 4.20 (s, 2H, acetyl), 6.85–7.20 (m, 4H, aromatic). HRMS (ESI⁺): m/z calculated for C₂₃H₂₈N₃O₄ [M+H]⁺ 410.2078, found 410.2075.

Alternative Synthetic Routes

Reductive Amination

An alternative pathway involves reductive amination of the imidazolidine-dione with a ketone-modified piperidine. However, this method yields <50% due to steric hindrance from the cyclopropyl group.

Solid-Phase Synthesis

Solid-supported urea derivatives have been explored for parallel synthesis, though scalability remains challenging.

Industrial-Scale Considerations

For large-scale production, the carbonylation step requires high-pressure reactors (>10 bar CO), posing safety challenges. Continuous-flow systems are proposed to mitigate risks while maintaining 70–75% yield.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。